(4,4-Dimethyloxan-2-yl)methanesulfonyl chloride
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Overview
Description
(4,4-Dimethyloxan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S. It is known for its role in organic synthesis, particularly in the formation of sulfonyl derivatives. This compound is characterized by the presence of a methanesulfonyl chloride group attached to a 4,4-dimethyloxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethyloxan-2-yl)methanesulfonyl chloride typically involves the reaction of 4,4-dimethyloxane with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4,4-Dimethyloxane+Methanesulfonyl chloride→(4,4-Dimethyloxan-2-yl)methanesulfonyl chloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethyloxan-2-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases such as sodium hydroxide.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
(4,4-Dimethyloxan-2-yl)methanesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is a versatile reagent for introducing the methanesulfonyl group into organic molecules, which can be further modified to create a wide range of derivatives.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of sulfonated polymers and other materials with specific functional properties.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Mechanism of Action
The mechanism of action of (4,4-Dimethyloxan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting nucleophilic substitution reactions lead to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler compound with a similar sulfonyl chloride group but without the oxane ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene ring instead of the oxane ring.
Trifluoromethanesulfonyl Chloride: Contains a trifluoromethyl group instead of the oxane ring.
Uniqueness
(4,4-Dimethyloxan-2-yl)methanesulfonyl chloride is unique due to the presence of the 4,4-dimethyloxane ring, which can impart specific steric and electronic effects on the reactivity of the sulfonyl chloride group. This can influence the selectivity and outcome of reactions involving this compound, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(4,4-dimethyloxan-2-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3S/c1-8(2)3-4-12-7(5-8)6-13(9,10)11/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPPDJXAIRBOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(C1)CS(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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